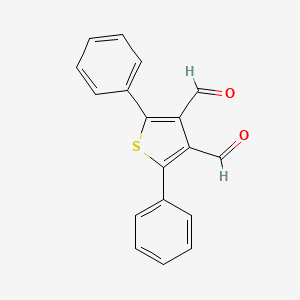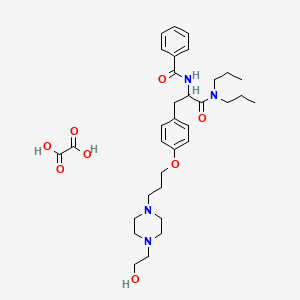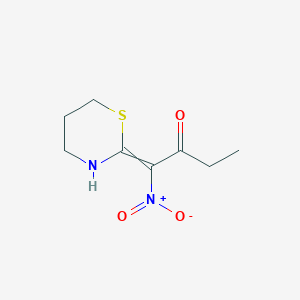![molecular formula C6H8O4 B14622248 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 60269-18-3](/img/structure/B14622248.png)
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring with two oxygen atoms and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the oxidation of cyclohexene derivatives. One common method is the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include controlled temperatures and the presence of specific oxidizing agents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a substrate to study the specificity of various enzymes and catalysts.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticapsin analogs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. These interactions often involve the formation of intermediate complexes that facilitate the conversion of the compound into its products.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the methoxy group.
3,7-Dioxabicyclo[4.1.0]heptan-5-one: Similar in structure but with different substituents.
2-Methoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one: A closely related compound with a methyl group instead of a hydrogen atom.
Uniqueness
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is unique due to its specific functional groups and reactivity
Propriétés
Numéro CAS |
60269-18-3 |
|---|---|
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H8O4/c1-8-6-5-4(10-5)3(7)2-9-6/h4-6H,2H2,1H3 |
Clé InChI |
KAQJMJUNNHECSH-UHFFFAOYSA-N |
SMILES canonique |
COC1C2C(O2)C(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)


![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)

![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)

